molecular formula C29H32O4 B593498 Curcumaromin A CAS No. 1810034-38-8

Curcumaromin A

カタログ番号 B593498
CAS番号: 1810034-38-8
分子量: 444.571
InChIキー: DNEUCLLMJKOPAG-YIGFWXKBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Curcumaromin A is a compound that is purified from the herbs of Curcuma aromatica Salisb . It is a bioactive compound found in turmeric, which is native to Southeast Asia and is popular all over the world .


Molecular Structure Analysis

Curcumaromin A has a molecular formula of C29H32O4 . It is an orange powder .


Chemical Reactions Analysis

Curcumin, a related compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also undergoes nucleophilic addition reactions and metal chelation .


Physical And Chemical Properties Analysis

Curcumaromin A is an orange powder . It has a molecular formula of C29H32O4 . It can be dissolved in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

  • Anti-Inflammatory and Anti-Cancer Effects : Curcumin shows potential in treating endometriosis due to its ability to suppress TNF-α-induced expression of adhesion molecules and proinflammatory cytokines in human endometriotic stromal cells (Kim et al., 2012). It also exhibits anti-cancer activities, influencing biological pathways involved in cell cycle regulation, apoptosis, and metastasis, particularly in head and neck squamous cell carcinoma (Wilken et al., 2011).

  • Nanoformulations for Enhanced Delivery : Curcumin nanoformulations have been developed to improve its pharmacokinetics and bioavailability, showing promise for various diseases, including cancer, cardiovascular and Alzheimer’s disease (Yallapu et al., 2015).

  • Challenges in Clinical Application : Despite its pharmacological potential, curcumin faces challenges in clinical application due to low bioavailability and rapid metabolism. Various pharmaceutical methods have been explored to enhance its bioavailability (Hassanzadeh et al., 2020).

  • Anti-Obesity and Metabolic Disease Modulation : Curcumin interacts with proteins in various cells, suppressing transcription factors and inflammatory cytokines. This makes it potentially effective in treating obesity and metabolic diseases (Shehzad et al., 2011).

  • Antidepressant Effects : Curcumin has shown antidepressant effects in animal models, possibly mediated by its impact on central monoaminergic neurotransmitter systems (Xu et al., 2005).

  • Hemostasis, Thrombosis, and Coagulation : Curcumin's potential in hemostasis and the coagulation process could have implications for cardiovascular disease treatment (Keihanian et al., 2018).

  • Nanocurcumin as a Therapeutic Candidate : Nanocurcumin enhances the biological and pharmacological benefits of curcumin, showing potential in various therapeutic applications (Karthikeyan et al., 2020).

  • Epigenetic Modification : Curcumin can induce epigenetic changes, such as CpG demethylation, activating the expression of genes like Neurog1 in prostate cancer cells (Shu et al., 2011).

  • Immunomodulatory Effects : Curcumin species have shown efficacy in modulating the immune system, highlighting their potential as immunomodulatory agents (Yuandani et al., 2021).

  • Serotonin Receptors in Antidepressant Effects : Curcumin's antidepressant-like effect in the forced swimming test is related to the serotonergic system, particularly involving 5-HT1 and 5-HT2 receptors (Wang et al., 2008).

  • Renoprotective Effect : Curcumin exhibits renoprotective effects in various experimental models, suggesting its potential in treating kidney-related diseases (Trujillo et al., 2013).

  • Gene Expression Modulation : Curcumin alters gene expression, impacting inflammatory cytokines, growth factors, enzymes, and cell cycle proteins, making it a candidate for treating various diseases (Shishodia, 2013).

  • Alzheimer's Disease : Clinical trials on curcumin for Alzheimer's disease suggest limited bioavailability, indicating the need for more effective formulations (Ringman et al., 2012).

  • Diabetes Management : Tetrahydrocurcumin, a major metabolite of curcumin, shows antidiabetic effects, influencing erythrocyte membrane-bound enzymes and antioxidants in diabetic rats (Murugan & Pari, 2007).

  • Neuropharmacology Applications : Curcumin's role in neurodegenerative diseases like Alzheimer’s and Parkinson’s, due to its anti-inflammatory and antioxidant properties, is a key area of research (Lee et al., 2013).

  • Cancer Treatment with Curcumin Nanoformulations : Nanoformulations of curcumin enhance its anti-cancer efficacy, overcoming limitations like low solubility (Naksuriya et al., 2014).

  • Pharmacogenomic Characterization in Cancer Cells : A combination of curcumin and ascorbic acid shows additive cytotoxicity in various cancer cell lines, with gene expression profiles predicting sensitivity and resistance to these compounds (Ooko et al., 2017).

作用機序

Curcumin, a related compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signaling molecules .

将来の方向性

Curcumin and its related compounds have been extensively studied for their diverse pharmacological effects . They have been used to treat several human ailments such as asthma, cough, cancer, blood circulation, bronchitis, bruises, leukoderma, sprains, itching, skin eruptions, hiccough, headache, depression, snakebite, indication, intestinal worms, and rheumatism . Future research could focus on improving the solubility and stability of these compounds, as well as exploring their potential uses in treating other diseases .

特性

IUPAC Name

(1E,4Z,6E)-5-hydroxy-7-[4-hydroxy-3-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]phenyl]-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O4/c1-19(2)26-14-4-20(3)16-27(26)28-17-22(9-15-29(28)33)8-13-25(32)18-24(31)12-7-21-5-10-23(30)11-6-21/h5-13,15-19,26-27,30,32-33H,4,14H2,1-3H3/b12-7+,13-8+,25-18-/t26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEUCLLMJKOPAG-YIGFWXKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(C)C)C2=C(C=CC(=C2)C=CC(=CC(=O)C=CC3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=C(C=CC(=C2)/C=C/C(=C/C(=O)/C=C/C3=CC=C(C=C3)O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。